molecular formula C13H14N2O2 B186860 N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide CAS No. 37034-69-8

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide

Cat. No. B186860
CAS RN: 37034-69-8
M. Wt: 230.26 g/mol
InChI Key: ITIABCNIUVFWHH-UHFFFAOYSA-N
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Description

“N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” is a chemical compound that has been studied for its potential applications in the biological and medical sciences . It is part of a series of compounds that have been prepared and evaluated for antibacterial activity .


Synthesis Analysis

The compounds of “N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .

Scientific Research Applications

Oxidative Dealkylation Mechanisms

Research on the oxidative dealkylation of tertiary amides, such as N-(But-3-enyl)-N-methylbenzamide, reveals insights into enzymatic processes that could be relevant for understanding the metabolic fate and chemical transformations of similar compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, within biological systems (Iley & Tolando, 2000).

Anticancer Potentials

Compounds with a pyrrolidinyl moiety have been investigated for their cytotoxicity against various cancer cell lines, suggesting that structurally related compounds could also exhibit potential anticancer activities. For instance, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects, hinting at the promising therapeutic applications of compounds like N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in cancer research (Hour et al., 2007).

Molecular Complex Formation

The formation of molecular complexes with antibacterial agents, as demonstrated by nitrofurantoin with various bases and 4-aminobenzamide, underscores the potential of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in forming complexes that could be explored for enhanced pharmaceutical formulations or as a method for drug delivery (Vangala et al., 2013).

Metal-Catalyzed Reactions

The suitability of certain compounds for metal-catalyzed C–H bond functionalization reactions due to their structural motifs highlights a potential application area for N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in synthetic chemistry, facilitating the development of novel compounds through targeted modifications (Al Mamari & Al Lawati, 2019).

Neuroleptic Agents

Investigations into the effects of certain benzamide derivatives on the behavior of rats in avoidance response studies provide a foundation for exploring N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide in neurological research, potentially leading to the development of new neuroleptic agents (Kuribara & Tadokoro, 2004).

Future Directions

The future directions for “N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIABCNIUVFWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358444
Record name N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide

CAS RN

37034-69-8
Record name N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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